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Compound of Interest

Compound Name: Gadolinium

Cat. No.: B1216402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for organic reactions catalyzed by

gadolinium compounds. The information is intended to guide researchers in setting up,

performing, and analyzing these reactions in a laboratory setting.

Cooperative Ni(0)/Gd(OTf)₃ Catalyzed Conjugate
Addition of Cyanide to Enones
This section details a highly efficient method for the 1,4-addition of cyanide to α,β-unsaturated

ketones (enones) utilizing a cooperative catalytic system composed of a nickel(0) complex and

gadolinium(III) trifluoromethanesulfonate (Gd(OTf)₃). This reaction is notable for its broad

substrate scope and high yields under mild conditions.[1]

Logical Relationship of the Catalytic Cycle
The catalytic cycle involves the synergistic action of both the nickel and gadolinium catalysts.

The proposed mechanism suggests that the gadolinium triflate acts as a Lewis acid, activating

the enone and facilitating the oxidative addition of the Ni(0) complex. This is a key step that is

significantly accelerated by the presence of Gd(OTf)₃.[1]
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Cooperative catalytic cycle for conjugate addition.

Quantitative Data Summary
The following table summarizes the results for the conjugate addition of trimethylsilyl cyanide

(TMSCN) to various enones catalyzed by a Ni(0)/Gd(OTf)₃ system. The reactions were

generally carried out at room temperature in THF.

Entry Enone Substrate Time (h) Yield (%)

1 Cyclohexenone 2 95

2 Cyclopentenone 2 92

3
4,4-Dimethylcyclohex-

2-en-1-one
5 98

4 Chalcone 3 96

5
(E)-4-Phenylbut-3-en-

2-one
4 93

6
(E)-1,3-Diphenylprop-

2-en-1-one
3 97

Data sourced from a representative study on cooperative Ni(0)/Gd(OTf)₃ catalysis.[1]
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Experimental Protocol
Materials:

Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))

Norbornadiene (ligand)

Gd(OTf)₃ (Gadolinium(III) trifluoromethanesulfonate)

Enone substrate

TMSCN (Trimethylsilyl cyanide)

Anhydrous THF (Tetrahydrofuran)

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add Ni(cod)₂ (5 mol%) and

norbornadiene (10 mol%).

Add anhydrous THF and stir the mixture at room temperature for 10 minutes to allow for

ligand exchange.

To this solution, add Gd(OTf)₃ (5 mol%).

Add the enone substrate (1.0 equiv).

Finally, add TMSCN (1.2 equiv) dropwise to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β-cyano ketone.

Asymmetric Catalytic Conjugate Addition of
Cyanide to Enones
Building upon the cooperative catalysis, an enantioselective variant has been developed using

a chiral gadolinium catalyst. This method provides access to chiral β-cyano ketones, which

are valuable building blocks in medicinal chemistry and natural product synthesis.[2]

Experimental Workflow
The workflow for the asymmetric conjugate addition involves the in situ preparation of the chiral

gadolinium catalyst followed by the addition of the substrates.
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Workflow for asymmetric conjugate cyanation.

Quantitative Data Summary
The following table presents data for the enantioselective conjugate addition of tert-

butyldimethylsilyl cyanide (TBSCN) to various enones using a chiral gadolinium catalyst.
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Entry
Enone
Substrate

Time (h) Yield (%) ee (%)

1 Chalcone 24 95 96

2

(E)-1-Phenyl-3-

(p-tolyl)prop-2-

en-1-one

24 94 95

3

(E)-1-(4-

Methoxyphenyl)-

3-phenylprop-2-

en-1-one

48 91 97

4

(E)-1-(4-

Chlorophenyl)-3-

phenylprop-2-en-

1-one

24 98 94

5

(E)-1-Phenyl-3-

(thiophen-2-

yl)prop-2-en-1-

one

36 88 92

ee = enantiomeric excess. Data is representative of the cited literature.[2]

Experimental Protocol
Materials:

Gd(O-iPr)₃ (Gadolinium(III) isopropoxide)

Chiral ligand (e.g., a derivative of a chiral diol)

Enone substrate

TBSCN (tert-Butyldimethylsilyl cyanide)

2,6-Dimethylphenol (additive)
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Anhydrous THF

Standard glassware for inert atmosphere reactions

Procedure:

In a glovebox, to a solution of the chiral ligand (15 mol%) in anhydrous THF, add Gd(O-iPr)₃

(10 mol%).

Stir the mixture at room temperature for 1 hour to pre-form the chiral gadolinium catalyst.

To this catalyst solution, add the enone substrate (1.0 equiv).

Add 2,6-dimethylphenol (1.0 equiv).

Finally, add TBSCN (1.1 equiv) and stir the reaction mixture at room temperature.

Monitor the reaction by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel.

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Gadolinium(III) Triflate-Catalyzed Mukaiyama Aldol
Reaction in Aqueous Media
This protocol describes the use of gadolinium(III) triflate as a water-tolerant Lewis acid

catalyst for the Mukaiyama aldol reaction between silyl enol ethers and aldehydes. The use of

an aqueous solvent system can offer unique reactivity and selectivity.[3]

Reaction Scheme
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Gd(OTf)₃-Catalyzed Mukaiyama Aldol Reaction
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General scheme for the Mukaiyama aldol reaction.

Quantitative Data Summary
The following table shows representative yields for the Gd(OTf)₃-catalyzed Mukaiyama aldol

reaction of various aldehydes with a silyl enol ether in a water-ethanol-toluene solvent system.

Entry Aldehyde Silyl Enol Ether Yield (%)

1 Benzaldehyde

1-

(Trimethylsiloxy)cyclo

hexene

85

2 4-Nitrobenzaldehyde

1-

(Trimethylsiloxy)cyclo

hexene

92

3
4-

Methoxybenzaldehyde

1-

(Trimethylsiloxy)cyclo

hexene

81

4 Cinnamaldehyde

1-

(Trimethylsiloxy)cyclo

hexene

78

5 Acrolein

1-

(Trimethylsiloxy)cyclo

hexene

75 (as a 2:1 mixture of

diastereomers after

oxidation)[3]

Data is illustrative of reactions catalyzed by lanthanide triflates in aqueous media.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1216402?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4065357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4065357/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
Materials:

Gd(OTf)₃ (Gadolinium(III) trifluoromethanesulfonate)

Aldehyde

Silyl enol ether

Water, Ethanol, Toluene

Standard laboratory glassware

Procedure:

To a solution of Gd(OTf)₃ (10 mol%) in a mixture of water, ethanol, and toluene (1:10:4 ratio),

add the aldehyde (1.0 equiv).

Stir the mixture at room temperature for 10 minutes.

Add the silyl enol ether (1.2 equiv) to the reaction mixture.

Continue stirring at room temperature and monitor the reaction by TLC.

After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the product with dichloromethane (3 x 15 mL).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent

under reduced pressure.

Purify the crude product by flash chromatography on silica gel to obtain the β-hydroxy

ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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